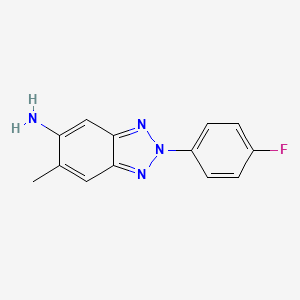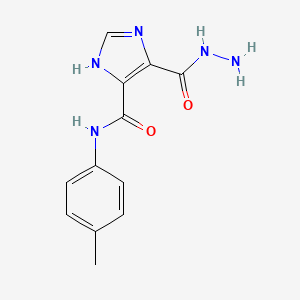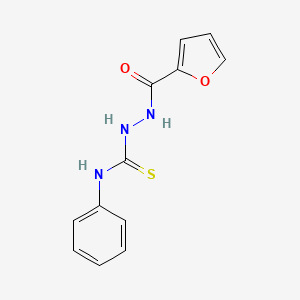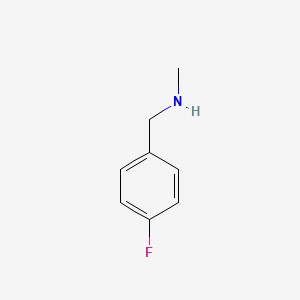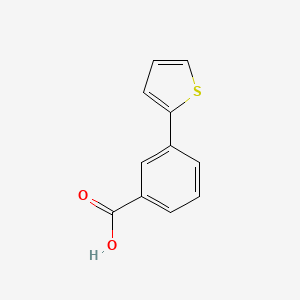
2-Hydroxy-5-(2-thienyl)benzaldehyde
描述
2-Hydroxy-5-(2-thienyl)benzaldehyde is an organic compound with the chemical formula C11H8O2S. It is also known as 2-hydroxy-5-(thiophen-2-yl)benzaldehyde. This compound is characterized by the presence of a hydroxyl group and a thienyl group attached to a benzaldehyde core. It is a pale yellow solid with a melting point of 115-120°C and is soluble in organic solvents such as ethanol, methanol, and chloroform.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-thienyl)benzaldehyde typically involves the condensation of 2-thiophenecarboxaldehyde with salicylaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
the compound can be synthesized on a larger scale using the same basic condensation reaction, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Hydroxy-5-(2-thienyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as acetic anhydride for esterification and alkyl halides for etherification are commonly used.
Major Products Formed
Oxidation: 2-Hydroxy-5-(2-thienyl)benzoic acid.
Reduction: 2-Hydroxy-5-(2-thienyl)benzyl alcohol.
Substitution: Various esters and ethers depending on the reagents used.
科学研究应用
2-Hydroxy-5-(2-thienyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound has been studied for its potential as a tyrosine hydroxylase inhibitor, which could have implications in the treatment of neurological disorders.
Medicine: It possesses antioxidant, anti-inflammatory, and antitumor properties, making it a promising candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Hydroxy-5-(2-thienyl)benzaldehyde involves its interaction with various molecular targets and pathways:
Tyrosine Hydroxylase Inhibition: The compound inhibits the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.
Anti-inflammatory and Antitumor Effects: The compound can modulate inflammatory pathways and inhibit the proliferation of cancer cells, contributing to its anti-inflammatory and antitumor effects.
相似化合物的比较
2-Hydroxy-5-(2-thienyl)benzaldehyde can be compared with other similar compounds, such as:
2-Hydroxybenzaldehyde: Lacks the thienyl group, resulting in different chemical and biological properties.
5-(2-Thienyl)benzaldehyde: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-3-(2-thienyl)benzaldehyde:
The uniqueness of this compound lies in the combination of the hydroxyl and thienyl groups, which confer distinct chemical reactivity and biological activity .
属性
IUPAC Name |
2-hydroxy-5-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKZIUDWWNBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356680 | |
| Record name | 2-Hydroxy-5-(2-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215023-65-7 | |
| Record name | 2-Hydroxy-5-(2-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)
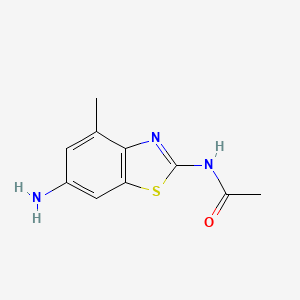
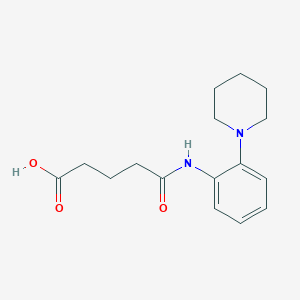
![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)
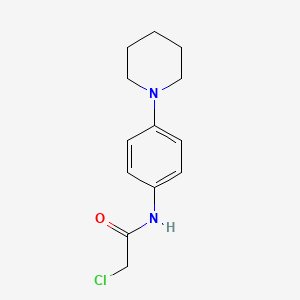

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)
